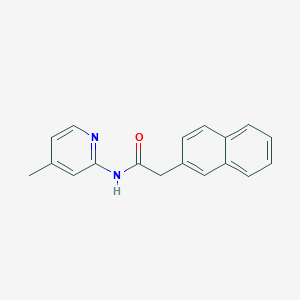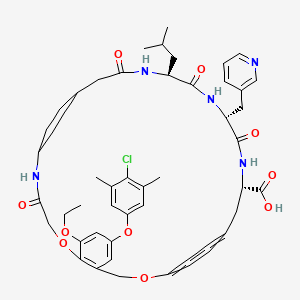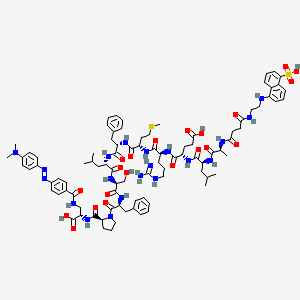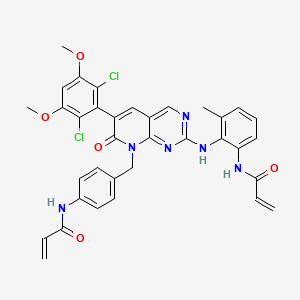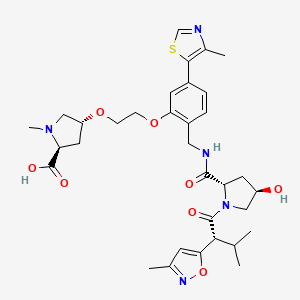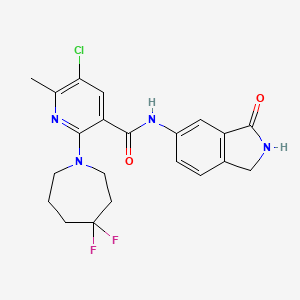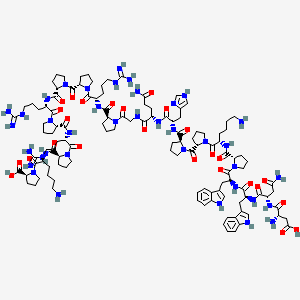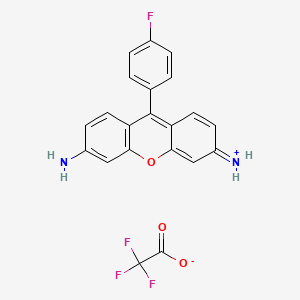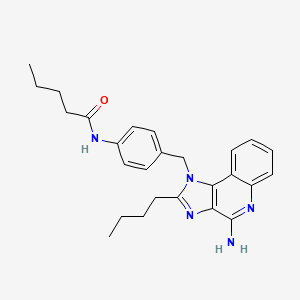
PROTAC MEK1 Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC MEK1 Degrader-1 is a compound designed to target and degrade the MEK1 protein through the proteolysis-targeting chimera (PROTAC) technology. This compound consists of a MEK1 inhibitor and a von Hippel-Lindau ligand, which together facilitate the degradation of MEK1 by the ubiquitin-proteasome system . This compound has shown significant potential in inhibiting ERK1/2 phosphorylation and exhibits antiproliferative activity against A375 cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC MEK1 Degrader-1 involves the conjugation of a MEK1 inhibitor with a von Hippel-Lindau ligand. The synthetic route typically includes the following steps:
Synthesis of MEK1 Inhibitor: The MEK1 inhibitor is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Synthesis of von Hippel-Lindau Ligand: The von Hippel-Lindau ligand is prepared through multi-step organic synthesis, involving amide bond formation and esterification.
Conjugation: The MEK1 inhibitor and von Hippel-Lindau ligand are conjugated using a linker molecule, often through amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC MEK1 Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the functional groups present in the MEK1 inhibitor and von Hippel-Lindau ligand.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the MEK1 inhibitor.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include the final this compound compound and its intermediates, such as the MEK1 inhibitor and von Hippel-Lindau ligand .
Wissenschaftliche Forschungsanwendungen
PROTAC MEK1 Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC molecules.
Biology: Employed in cellular studies to investigate the role of MEK1 in various signaling pathways.
Wirkmechanismus
PROTAC MEK1 Degrader-1 exerts its effects by inducing the degradation of the MEK1 protein. The compound binds to MEK1 through its inhibitor moiety and recruits the von Hippel-Lindau E3 ubiquitin ligase via the von Hippel-Lindau ligand. This interaction leads to the ubiquitination of MEK1, marking it for degradation by the proteasome. The degradation of MEK1 results in the inhibition of ERK1/2 phosphorylation, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MS432: A highly selective PROTAC degrader for MEK1 and MEK2.
SJF620: A potent degrader targeting BTK with a similar mechanism of action.
Uniqueness
PROTAC MEK1 Degrader-1 is unique due to its dual targeting mechanism, which allows for the simultaneous degradation of MEK1 and inhibition of ERK1/2 phosphorylation. This dual action makes it a promising candidate for overcoming drug resistance in cancers with aberrant MEK1 activity .
Eigenschaften
Molekularformel |
C53H66FIN8O11S2 |
|---|---|
Molekulargewicht |
1201.2 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3-[4-[[2-(2-fluoro-4-iodoanilino)-1,5-dimethyl-6-oxopyridin-3-yl]sulfamoyl]phenyl]propanoylamino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H66FIN8O11S2/c1-32-26-43(49(62(7)51(32)68)59-42-18-15-38(55)27-41(42)54)61-76(70,71)40-16-8-35(9-17-40)10-19-45(65)56-20-21-72-22-23-73-24-25-74-30-46(66)60-48(53(4,5)6)52(69)63-29-39(64)28-44(63)50(67)58-33(2)36-11-13-37(14-12-36)47-34(3)57-31-75-47/h8-9,11-18,26-27,31,33,39,44,48,59,61,64H,10,19-25,28-30H2,1-7H3,(H,56,65)(H,58,67)(H,60,66)/t33-,39+,44-,48+/m0/s1 |
InChI-Schlüssel |
RQBUNBWHIATPNI-WQWWALRQSA-N |
Isomerische SMILES |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


